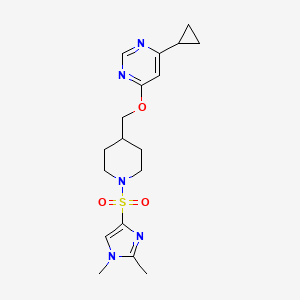

4-cyclopropyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-13-21-18(10-22(13)2)27(24,25)23-7-5-14(6-8-23)11-26-17-9-16(15-3-4-15)19-12-20-17/h9-10,12,14-15H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDBRZEQJKNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-6-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The structure includes a pyrimidine core substituted with a cyclopropyl group and a sulfonamide moiety linked to a piperidine ring. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound often act through several mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole derivatives exhibit inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism .

- Antimicrobial Activity : Studies have shown that derivatives containing imidazole and pyrimidine structures possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Some compounds in this class have demonstrated antitumor activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of This compound and similar compounds:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of several imidazole derivatives, including those structurally related to the target compound. The results indicated that these derivatives exhibited notable activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics such as ampicillin and ciprofloxacin .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that the compound effectively inhibited cell growth at nanomolar concentrations. It was found to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The target compound’s piperidine ring is functionalized with a 1,2-dimethylimidazole sulfonyl group , distinguishing it from analogs such as BK80466 (), which bears a 3-fluoropyridine-4-carbonyl group at the same position . Key differences include:

- Sulfonyl vs. Carbonyl Linkage : The sulfonyl group (SO₂) in the target compound may improve solubility and hydrogen-bonding capacity compared to BK80466’s carbonyl (C=O).

Core Pyrimidine Modifications

The pyrimidine core in the target compound is substituted at the 6-position, similar to derivatives in , such as 2-(4-methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one . However, the latter features a pyridopyrimidinone scaffold, which increases rigidity and may alter binding kinetics compared to the target’s simpler pyrimidine ring.

Physicochemical Properties

Key Observations :

- The cyclopropyl group in both the target and BK80466 may enhance metabolic stability by reducing oxidative degradation.

Research Implications

- Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in the target compound could improve solubility and binding durability compared to BK80466’s carbonyl, which may be prone to hydrolysis .

- Heterocyclic Tailoring : The 1,2-dimethylimidazole substituent offers a unique pharmacophore for interactions with hydrophobic enzyme pockets, while fluoropyridine in BK80466 may enhance membrane permeability due to its electronegativity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the piperidine-sulfonyl-imidazole moiety in this compound?

- Methodological Answer : The synthesis of sulfonated piperidine derivatives often involves coupling a sulfonyl chloride intermediate (e.g., 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride) with a piperidine precursor. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., dichloromethane with NaOH as a base) are commonly employed to attach the sulfonyl group to the piperidine nitrogen . Subsequent functionalization of the piperidine ring (e.g., methoxy group introduction) can be achieved via Mitsunobu reactions or alkylation. HPLC and TLC methods are critical for purity assessment during intermediate steps .

Q. How can the hydrolytic stability of the sulfonyl-piperidine linkage be evaluated under physiological conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C can assess hydrolysis susceptibility. Sampling at intervals followed by LC-MS or NMR analysis quantifies degradation products. For instance, analogous sulfonamide-piperidine compounds show hydrolytic cleavage at elevated temperatures, requiring stabilizers like antioxidants or pH adjustment for long-term storage .

Q. What analytical techniques are suitable for characterizing the compound’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves stereochemistry (e.g., cyclopropyl and imidazole substituents). IR spectroscopy verifies sulfonyl (S=O, ~1350 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups. Purity ≥95% is typically validated via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the sulfonyl-piperidine group influence the compound’s pharmacokinetic profile compared to non-sulfonated analogs?

- Methodological Answer : Comparative studies using in vitro Caco-2 cell models or rodent pharmacokinetics can evaluate absorption differences. Sulfonated piperidines often exhibit reduced passive diffusion due to increased polarity but may enhance target binding via hydrogen bonding. Metabolite identification (e.g., using liver microsomes) can reveal sulfonamide cleavage pathways, impacting bioavailability .

Q. What strategies mitigate the formation of process-related impurities during scale-up synthesis?

- Methodological Answer : Impurities often arise from incomplete sulfonylation or piperidine ring oxidation. Design of experiments (DoE) optimizes reaction parameters (temperature, stoichiometry). For example, controlling NaOH concentration minimizes side reactions in dichloromethane . LC-MS-guided purification (e.g., preparative HPLC) isolates impurities like des-sulfonated byproducts or N-oxide derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the cyclopropyl group in target binding?

- Methodological Answer : Synthesize analogs with cyclopropyl replaced by cyclopentyl, vinyl, or methyl groups. Test affinity via surface plasmon resonance (SPR) or enzymatic assays. For example, cyclopropyl’s rigid geometry may enhance steric complementarity in hydrophobic binding pockets, as seen in analogous pyrimidine-based kinase inhibitors .

Q. What in vivo models are appropriate for assessing neurotoxicity risks associated with the imidazole-sulfonyl moiety?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) exposed to acute/subchronic doses are monitored for CNS effects (e.g., locomotor activity, histopathology). Biomarkers like glial fibrillary acidic protein (GFAP) in serum indicate neuroinflammation. Comparative toxicity data from structurally related imidazole sulfonates suggest dose-dependent respiratory irritation, necessitating lower initial doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.